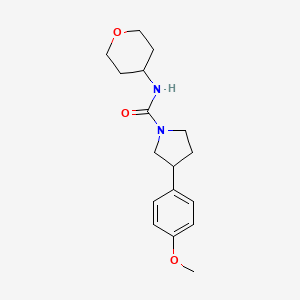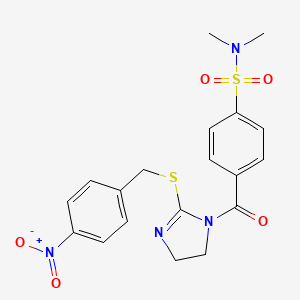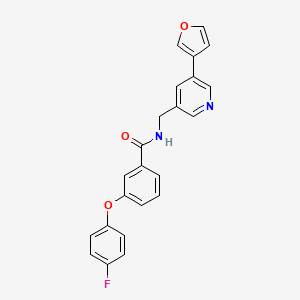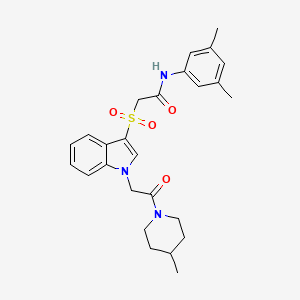![molecular formula C17H16Cl2NO4P B2725566 (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile CAS No. 327061-73-4](/img/structure/B2725566.png)
(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a nitrile group (-CN), and a diethoxyphosphoryl group. The presence of the dichlorophenyl group suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan ring, the electron-withdrawing nitrile group, and the diethoxyphosphoryl group .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and solubility would be determined experimentally .Wissenschaftliche Forschungsanwendungen
Furan Derivatives and Polymer Production
Furan derivatives, such as those produced from plant biomass, have seen increasing interest for their applications in creating new polymers, functional materials, and fuels. The compound , due to its furan component, could potentially contribute to the development of monomers and polymers, offering a sustainable alternative to non-renewable hydrocarbon sources. This is significant for the chemical industry's shift towards greener, more sustainable feedstocks. Research highlights the potential of furan derivatives in creating porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals, indicating a broad spectrum of applications that could benefit from advancements in furan chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Implications and Remediation
The environmental fate of related compounds, especially those with complex chlorination patterns like the subject compound, is crucial for understanding their impact on ecosystems and human health. Studies on alkylphenol ethoxylates highlight the persistence of such compounds in the environment, posing risks due to their endocrine-disrupting potential. While not directly linked, this research underlines the importance of studying the environmental behavior and degradation pathways of furan-based compounds with halogenated components, which could inform remediation strategies and the development of less harmful alternatives (Ying, Williams, & Kookana, 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2NO4P/c1-3-22-25(21,23-4-2)14(11-20)10-13-6-8-17(24-13)15-9-12(18)5-7-16(15)19/h5-10H,3-4H2,1-2H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDVBZYTBRQHKB-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)/C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2725486.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2725487.png)
![N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2725490.png)

![(2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2725492.png)





![[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2725501.png)

